4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method includes the initial α-alkylation reaction between diethyl malonate and allyl bromide, followed by cyclization with amidine to form the pyrazolo[3,4-d]pyrimidine ring . Another approach involves the use of microwave-assisted synthesis, which has been shown to be a robust method for preparing such derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of microwave-assisted synthesis could be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Antibacterial and Antifungal: The compound has been screened for antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Biological Studies: It is used in molecular docking studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular pathways can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Shares a similar trifluoromethyl group but lacks the pyrazolo ring.
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with potential antitubercular activity.
Uniqueness
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6ClF3N4 |
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Molecular Weight |
250.61 g/mol |
IUPAC Name |
4-chloro-1-ethyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N4/c1-2-16-6-4(3-13-16)5(9)14-7(15-6)8(10,11)12/h3H,2H2,1H3 |
InChI Key |
VXHWASNMCOTWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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